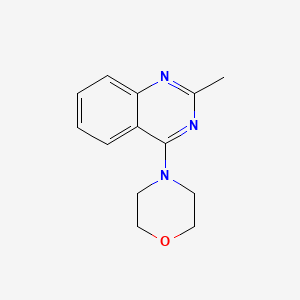

4-(2-Methylquinazolin-4-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylquinazolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-14-12-5-3-2-4-11(12)13(15-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXURFJKRRDOICY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 2 Methylquinazolin 4 Yl Morpholine Analogs

Established Synthetic Pathways for Quinazoline-Morpholine Systems

The construction of the quinazoline-morpholine framework can be achieved through several established synthetic routes. These methods often involve multi-step sequences, leveraging common starting materials and key intermediates to build the desired molecular architecture.

Multi-Step Approaches to the Synthesis of 4-(2-Methylquinazolin-4-yl)morpholine Core

A prevalent multi-step synthesis of the this compound core commences with readily available anthranilic acid. The initial step typically involves the acylation of anthranilic acid with acetic anhydride (B1165640), leading to the formation of 2-acetylaminobenzoic acid. Subsequent cyclization of this intermediate, often under thermal conditions or with a dehydrating agent, yields 2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) is a versatile intermediate that can react with various nucleophiles.

To introduce the morpholine (B109124) moiety, a common strategy involves the conversion of the 4-oxo group of a quinazolinone intermediate into a more reactive leaving group, such as a chlorine atom. This is typically achieved by treating 2-methylquinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to furnish 4-chloro-2-methylquinazoline (B1587004). The final step is a nucleophilic aromatic substitution reaction where 4-chloro-2-methylquinazoline is treated with morpholine, often in the presence of a base, to displace the chloride and form the target compound, this compound.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Anthranilic acid | Acetic anhydride | 2-Acetylaminobenzoic acid |

| 2 | 2-Acetylaminobenzoic acid | Heat or Dehydrating agent | 2-Methyl-4H-3,1-benzoxazin-4-one |

| 3 | 2-Methyl-4H-3,1-benzoxazin-4-one | Ammonia (B1221849) or Ammonium salt | 2-Methylquinazolin-4(3H)-one |

| 4 | 2-Methylquinazolin-4(3H)-one | POCl₃ or SOCl₂ | 4-Chloro-2-methylquinazoline |

| 5 | 4-Chloro-2-methylquinazoline | Morpholine, Base | This compound |

Utilization of 2-Methylquinazolin-4(3H)-one and its Derivatives as Precursors

2-Methylquinazolin-4(3H)-one is a pivotal precursor in the synthesis of this compound and its analogs. researchgate.netresearchgate.netscirp.org This intermediate is readily prepared from anthranilic acid and acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one, which upon reaction with ammonia or a source of ammonia, cyclizes to the desired quinazolinone. researchgate.net

The chemical reactivity of 2-methylquinazolin-4(3H)-one allows for various transformations. As mentioned previously, chlorination of the 4-position is a key step. The resulting 4-chloro-2-methylquinazoline is an electrophilic species that readily undergoes nucleophilic substitution with a wide range of amines, including morpholine, to afford the corresponding 4-aminoquinazoline derivatives. This modular approach allows for the synthesis of a library of analogs by simply varying the amine used in the final step.

Furthermore, the methyl group at the C-2 position can also be a site for functionalization. For instance, it can undergo condensation reactions with aromatic aldehydes to introduce styryl groups, expanding the structural diversity of the resulting molecules. scirp.org

Palladium-Catalyzed Cross-Coupling Reactions in Quinazoline (B50416) Scaffold Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application in quinazoline chemistry is well-documented. acs.orgmdpi.com These methods offer efficient and versatile routes for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction and functionalization of the quinazoline scaffold.

For the synthesis of 4-aminoquinazolines, palladium-catalyzed intramolecular C-H amination reactions have been developed. acs.org For instance, N-arylamidines can react with isonitriles in the presence of a palladium catalyst to afford 4-aminoquinazolines. This approach provides a direct route to the desired products, often with good functional group tolerance.

Suzuki cross-coupling reactions are also employed to introduce aryl or heteroaryl substituents onto the quinazoline ring. mdpi.com This is particularly useful for modifying the scaffold at positions other than C-4. For example, a bromo-substituted quinazoline can be coupled with a boronic acid derivative in the presence of a palladium catalyst to form a new C-C bond, allowing for the synthesis of highly conjugated systems. mdpi.com While not a direct method for installing the morpholine group, these cross-coupling reactions are crucial for the synthesis of diverse analogs with modifications on the benzene (B151609) portion of the quinazoline ring.

Functionalization and Structural Diversification of the Quinazoline Scaffold

To explore the chemical space around the this compound core, various functionalization and structural diversification strategies are employed. These modifications can be introduced at several positions on the quinazoline ring system to modulate the compound's properties for research purposes.

Introduction of Substituents at C-2, C-4, C-6, C-7, and N-3 Positions to Modulate Research Outcomes

The introduction of different substituents at various positions of the quinazoline ring is a key strategy for generating analogs with diverse properties. nih.govresearchgate.netresearchgate.nettandfonline.comnih.gov

C-2 Position: The methyl group at the C-2 position can be replaced with other alkyl or aryl groups. This can be achieved by starting with different acylating agents in the initial cyclization step or through subsequent functionalization of the methyl group. Modifications at this position can influence the steric and electronic properties of the molecule.

C-4 Position: The morpholine moiety at the C-4 position is a key feature, but it can be replaced with other cyclic or acyclic amines to investigate the impact of the substituent's size, shape, and basicity. This is readily achieved by reacting 4-chloro-2-methylquinazoline with different amines.

C-6 and C-7 Positions: The benzene portion of the quinazoline ring can be substituted at the C-6 and C-7 positions. This is often accomplished by using appropriately substituted anthranilic acid derivatives as starting materials. Common substituents include halogens, methoxy (B1213986) groups, and nitro groups, which can serve as handles for further chemical transformations. These substitutions can significantly impact the electronic properties of the quinazoline ring system.

The following table summarizes the common positions for substitution and their potential impact:

| Position | Common Substituents | Potential Impact on Research Outcomes |

| C-2 | Alkyl, Aryl, Styryl | Steric bulk, Electronic properties |

| C-4 | Various cyclic and acyclic amines | Size, Shape, Basicity, Hydrogen bonding |

| C-6, C-7 | Halogens, Methoxy, Nitro | Electronic properties, Further functionalization |

| N-3 | Alkyl, Aryl | Hydrogen bonding, Conformation |

Exploration of Fused Heterocyclic Ring Systems Involving Quinazoline and Morpholine Moieties

To further expand the structural diversity of quinazoline-based compounds, the fusion of additional heterocyclic rings to the quinazoline or morpholine moieties is an attractive strategy. nih.govresearchgate.netnih.govresearchgate.net This approach can lead to novel, rigidified structures with distinct three-dimensional shapes.

One approach involves the synthesis of morpholin-3-one-fused quinazoline derivatives. nih.gov These compounds can be designed as inhibitors of specific enzymes, where the fused ring system can provide a unique binding mode. The synthesis of such fused systems often involves multi-step sequences starting from appropriately functionalized quinazoline precursors.

Another strategy involves the construction of fused systems where the quinazoline ring itself is part of a larger polycyclic aromatic system. For example, pyrroloquinazolines can be synthesized, and the morpholine moiety can be appended to this extended scaffold. researchgate.net The synthesis of these complex molecules often requires the development of novel synthetic methodologies. While the direct fusion of a morpholine ring to the quinazoline core is less commonly reported, the principles of heterocyclic synthesis can be applied to design routes to such novel structures.

Synthesis of Schiff Bases and Urea (B33335) Derivatives from Quinazoline-Morpholine Intermediates for Biological Inquiry

The derivatization of quinazoline-morpholine scaffolds into Schiff bases and urea derivatives represents a significant strategy in medicinal chemistry to explore and expand the biological activities of this heterocyclic system. These modifications are achieved by leveraging reactive functional groups on the quinazoline-morpholine intermediate, typically a primary amine, to introduce diverse structural motifs and modulate physicochemical properties.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. ekb.egnih.gov This reaction is a cornerstone for generating diverse libraries of compounds for biological screening due to the wide availability of various aldehydes and ketones.

In the context of quinazoline-morpholine intermediates, the synthesis typically involves an amino-functionalized precursor. For instance, a common synthetic route involves the reaction of a compound like 3-amino-2-(morpholinomethyl)quinazolin-4(3H)-one with various substituted aromatic aldehydes. jocpr.com The reaction is generally carried out by refluxing equimolar amounts of the amino-quinazoline intermediate and the respective aldehyde in a solvent such as absolute ethanol (B145695) for several hours. jocpr.com Upon cooling, the resulting Schiff base product often precipitates and can be purified by recrystallization. jocpr.com

Another approach involves starting with a simpler intermediate, such as 4-(2-aminophenyl)morpholine, which is then reacted with a range of aromatic or heterocyclic aldehydes in absolute ethanol. nih.gov Similarly, 2-(morpholin-4-yl)acetohydrazide can be condensed with different aromatic aldehydes and ketones to yield a series of Schiff base derivatives. rdd.edu.iq The synthesized compounds are then characterized using spectral methods like IR, NMR, and mass spectrometry to confirm their structures. nih.govnih.gov

The biological investigation of these Schiff bases has revealed a spectrum of pharmacological activities. Depending on the specific substitutions on the aldehyde-derived portion of the molecule, these compounds have been screened for antimicrobial, analgesic, anti-inflammatory, and anticancer activities. nih.govnih.govresearchgate.net For example, certain Schiff bases derived from 4-(4-aminophenyl)-morpholine have shown potent antimicrobial activity against various bacterial and fungal strains. nih.gov

Table 1: Examples of Synthesized Schiff Bases from Quinazoline-Morpholine Intermediates

| Intermediate | Aldehyde/Ketone Reactant | Resulting Schiff Base Structure | Biological Activity Investigated |

| 3-Amino-2-(morpholinomethyl)quinazolin-4(3H)-one | Substituted Benzaldehydes | Quinazolin-4-one core with a morpholinomethyl group at position 2 and an imine linkage at position 3 | Antimicrobial |

| 4-(2-Aminophenyl)morpholine | Substituted Aromatic/Heterocyclic Aldehydes | Phenyl-morpholine core with an imine linkage at the 2-position of the phenyl ring | Analgesic, Anti-inflammatory, Antimicrobial |

| 2-(Morpholin-4-yl)acetohydrazide | Various Aromatic Aldehydes and Ketones | Morpholine-aceto-hydrazone structure | Antibacterial, Antifungal |

Synthesis of Urea Derivatives

Urea derivatives are another important class of compounds synthesized from quinazoline-morpholine intermediates for biological evaluation. The urea functional group (-NH-CO-NH-) is a valuable pharmacophore capable of forming multiple hydrogen bonds with biological targets, a feature widely exploited in drug design. nih.gov

The synthesis of urea derivatives typically proceeds through the reaction of an amine intermediate with an isocyanate. nih.gov In the development of targeted cancer therapies, a series of 4-anilinoquinazoline-urea derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The synthetic approach involves reacting a 4-aminoquinazoline precursor with an appropriately substituted phenyl isocyanate to form the desired N,N'-disubstituted urea linkage. This method allows for the systematic variation of the substituent on the phenyl ring to optimize target binding and biological activity. nih.gov

These quinazoline-urea hybrids have demonstrated potent inhibitory activity against key tyrosine kinases involved in tumor progression. nih.gov Molecular docking studies have suggested that these compounds can bind effectively to the kinase domain of their targets, validating the design strategy. nih.gov The biological inquiry into these derivatives has focused primarily on their application as antitumor agents, with specific compounds showing high potency against both EGFR and VEGFR-2. nih.gov

Table 2: Examples of Synthesized Quinazoline-Urea Derivatives for Biological Inquiry

| Intermediate | Reactant | Resulting Urea Derivative Structure | Biological Target / Activity |

| 4-Anilinoquinazoline amine | Substituted Phenyl Isocyanates | 4-Anilinoquinazoline core linked via a urea moiety to a substituted phenyl group | Dual EGFR and VEGFR-2 Kinase Inhibition |

Academic Investigations into Biological Activities and Molecular Interactions of Quinazoline Morpholine Derivatives

Exploration of Antiproliferative and Antitumor Activities in in vitro Research Models

The quinazoline (B50416) scaffold is a prominent feature in a multitude of compounds investigated for their potential in cancer therapy. nih.govnih.gov The fusion of this heterocyclic system with a morpholine (B109124) ring has given rise to a class of derivatives with significant antiproliferative and antitumor properties. These activities are often attributed to their ability to interact with key molecular targets involved in cancer cell proliferation and survival.

Inhibition of Protein Kinases, including Epidermal Growth Factor Receptor (EGFR), PI3K/Akt/mTOR Pathway, and Tyrosine Kinase Receptors

Quinazoline-morpholine derivatives have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. ekb.egbohrium.com One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a significant role in the development and progression of various cancers. researchgate.netnih.gov Several novel morpholin-3-one (B89469) fused quinazoline derivatives have demonstrated potent inhibitory activity against EGFR. researchgate.netnih.gov For instance, certain compounds in this class have shown significant inhibition of wild-type EGFR with IC50 values in the nanomolar range. nih.govmdpi.com The binding of these compounds to the ATP-binding site of the EGFR kinase domain interferes with its signaling cascade, thereby inhibiting cancer cell growth. researchgate.net

Furthermore, the PI3K/Akt/mTOR signaling pathway, another critical regulator of cell growth and survival, has been a key target for quinazoline-morpholine derivatives. researchgate.netnih.govacs.org Some dimorpholinoquinazoline-based compounds have been synthesized and shown to effectively inhibit this pathway. nih.gov These compounds can suppress the phosphorylation of key downstream effectors such as Akt, mTOR, and S6K, leading to the induction of apoptosis in cancer cells. nih.gov The morpholine fragments in these molecules are thought to mimic the adenosine (B11128) moiety of ATP, allowing them to interact with the hinge region of the PI3K enzyme. nih.gov

The broader family of tyrosine kinase receptors is also a target for these compounds. bohrium.commdpi.com By modifying the quinazoline scaffold and the aniline (B41778) moiety, researchers have developed multi-tyrosine kinase inhibitors with broad inhibitory activity against both receptor and non-receptor tyrosine kinases. bohrium.com

Table 1: Examples of Quinazoline-Morpholine Derivatives and their Protein Kinase Inhibitory Activity

| Compound Type | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Morpholin-3-one fused quinazoline derivatives | EGFR | Potent inhibition of wild-type and mutant EGFR. | nih.gov |

| Dimorpholinoquinazoline-based derivatives | PI3K/Akt/mTOR | Inhibition of phosphorylation of Akt, mTOR, and S6K. | nih.gov |

| Anilinoquinazoline derivatives | Multi-tyrosine kinases | Broad inhibitory activity against a panel of tyrosine kinases. | bohrium.com |

Modulation of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Enzymes

In addition to protein kinases, quinazoline-based compounds have been investigated for their ability to modulate enzymes crucial for nucleotide synthesis, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). nih.govnih.govnih.gov DHFR is a key enzyme in the folate pathway, and its inhibition can disrupt DNA synthesis and cell proliferation. drugbank.comnih.govresearchgate.net Several quinazolinone analogs have been designed as DHFR inhibitors, with some exhibiting potent inhibitory activity against both bacterial and human DHFR. nih.gov

Thymidylate Synthase is another critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. nih.govnih.govdntb.gov.ua Quinazoline antifolates have been developed that show inhibitory activity against TS, although the removal of certain functional groups can impact their potency. nih.gov The inhibition of these enzymes represents an alternative mechanism through which quinazoline derivatives can exert their antiproliferative effects.

Interaction with Tubulin Polymerization Pathways and Microtubule Formation

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several novel quinazoline derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.govresearchgate.netnih.gov These compounds have demonstrated the ability to inhibit microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For example, a specific quinazoline derivative, compound Q19, showed potent antiproliferative activity against a colon cancer cell line with an IC50 value of 51 nM and was found to effectively inhibit microtubule polymerization. nih.gov Other 2,4-bis-substituted quinazolines have been shown to act as tubulin polymerization promoters, also leading to G2/M phase arrest and apoptosis. eurekaselect.comrsc.org

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition Studies

Poly(ADP-ribose) Polymerase (PARP-1) is an enzyme involved in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects. Some quinazoline derivatives have been identified as having PARP-1 inhibitory activity. mdpi.com This adds to the diverse mechanisms by which this class of compounds can exert its anticancer effects.

Evaluation of Antimicrobial Properties in Academic Laboratory Settings

The quinazoline scaffold is also a core component of various compounds with demonstrated antimicrobial activity. mdpi.comnih.govrroij.comeco-vector.comresearchgate.netresearchgate.netresearchgate.net The incorporation of a morpholine moiety has been explored to enhance these properties.

Antibacterial Efficacy Investigations against Gram-Positive and Gram-Negative Strains

Numerous studies have investigated the antibacterial potential of quinazoline-morpholine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. rroij.comnih.govresearchgate.netnih.govnih.gov The antimicrobial activity of these compounds can be influenced by the nature and position of substituents on the quinazolinone ring. nih.gov For instance, some novel quinazolinone derivatives have shown broad-spectrum activity, while others exhibit more selective action against either Gram-positive or Gram-negative strains. nih.gov

In some cases, quinazoline derivatives have been shown to act as chemosensitizers, increasing the susceptibility of multidrug-resistant Gram-negative bacteria to existing antibiotics. nih.govresearchgate.net This suggests a potential role for these compounds in combating antibiotic resistance. The mechanism of antibacterial action for some quinoline (B57606) derivatives, a structural component of quinazolinones, involves the inhibition of DNA gyrase and topoisomerase IV. eco-vector.com

Table 2: Antimicrobial Activity of Representative Quinazolinone Derivatives

| Bacterial Strain | Type | Activity of Quinazolinone Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Variable, with some derivatives showing potent activity. | eco-vector.comnih.gov |

| Bacillus subtilis | Gram-positive | Some derivatives show inhibitory action. | nih.govresearchgate.net |

| Klebsiella pneumoniae | Gram-negative | Some derivatives are active against this strain. | eco-vector.comnih.gov |

| Pseudomonas aeruginosa | Gram-negative | Some derivatives show activity, while others are inactive. | nih.govnih.gov |

Antifungal Efficacy Investigations

The quinazoline scaffold is a recurring motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial properties. mdpi.com Research into quinazoline-morpholine derivatives is part of a wider investigation into a class of compounds that has demonstrated significant potential in inhibiting the growth of various fungal pathogens. mdpi.com While direct studies on 4-(2-Methylquinazolin-4-yl)morpholine are not extensively detailed in the available literature, the broader family of quinazoline and quinazolinone derivatives has been the subject of numerous antifungal efficacy studies.

These investigations have revealed that the antifungal action of these compounds is often linked to their specific structural features. For instance, substitutions at various positions on the quinazoline ring can significantly influence their activity. mdpi.com Studies on different series of quinazolinone derivatives have shown potent activity against a range of fungi. nih.gov One study highlighted a 4-aniloquinazoline derivative with 4-bromo and 3-nitro substitutions that exhibited strong antifungal activity (90% inhibition) against Fusarium moniliforme, comparable to the standard drug Griseofulvin. Another investigation found that certain 6-bromo-3-propylquinazolin-4-one (B7488161) derivatives displayed good antifungal activity against fungi such as Gibberella zeae and Fusarium oxysporum.

The mechanism of action, though not fully elucidated for all derivatives, is thought to involve interactions with fungal cell walls or DNA structures. mdpi.com Some research on specific quinoline derivatives suggests mechanisms that include causing changes in cell membrane permeability, accumulation of reactive oxygen species, and loss of mitochondrial membrane potential.

The following table summarizes the antifungal activity of selected quinazoline derivatives against various fungal species, illustrating the potential of this chemical class.

| Compound Class | Fungal Species | Activity/Observation |

| 4-(Substituted aniline)quinazoline | Fusarium moniliforme | A derivative with 4-bromo and 3-nitro substitutions showed 90% inhibition, equipotent with Griseofulvin. |

| 3-Alkylquinazolin-4-one | Gibberella zeae | Compound 3c showed 55.0% growth inhibition. |

| 3-Alkylquinazolin-4-one | Gibberella zeae | Compound 3h (6-bromo-3-propylquinazolin-4-one) showed 50.3% growth inhibition. |

| 3-Alkylquinazolin-4-one | Fusarium oxysporum | Compound 3h (6-bromo-3-propylquinazolin-4-one) exhibited 47.2% activity. |

| Furo[2,3-f]quinazolin-5-ols | Various Fungi | Showed good antifungal activity against all tested fungi. |

Modulation of Specific Receptor Systems and Enzyme Activities in Research

Quinazoline derivatives have been a focal point of research for their ability to modulate various biological targets, including receptors and enzymes critical in physiological and pathological processes.

Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 7 (mGlu7)

Recent research has identified the quinazolin-4-one scaffold as a novel chemotype for developing negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). mdpi.comnih.gov mGlu7 NAMs are of interest for their potential therapeutic applications, including antipsychotic-like properties. mdpi.comnih.gov

In a screening of a large compound library, derivatives of 4(3H)-quinazolinone were uniquely identified as possessing mGlu7 NAM activity. mdpi.com Structural modifications revealed that phenyl moieties at both the C-2 and C-6 positions of the quinazolinone core were important for interaction with the mGlu7 receptor. mdpi.com Two compounds, in particular, demonstrated notable activity. mdpi.comresearchgate.net These findings establish the quinazolin-4-one skeleton as a promising starting point for the development of new mGlu7 NAMs. mdpi.comresearchgate.net

| Compound ID | Chemical Name | IC₅₀ (µM) for mGlu7 |

| A9-1 (ALX-063) | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | 6.5 |

| A9-3 (ALX-065) | 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | 4.65 |

| A9-7 (ALX-171) | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | 6.14 |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for managing type 2 diabetes mellitus. mdpi.comnih.gov The quinazoline heterocycle is a key structural feature in several known DPP-4 inhibitors, including the approved drug Linagliptin. mdpi.com Consequently, numerous studies have focused on synthesizing and evaluating novel quinazoline derivatives as potent DPP-4 inhibitors. nih.govnih.gov

Research has shown that specific structural modifications to the quinazoline ring can lead to highly potent inhibitors. For example, a study on spiro cyclohexane-1,2'-quinazoline derivatives reported that most of the synthesized compounds were 102-103 times more active than the reference drug linagliptin, with IC₅₀ values in the picomolar to low nanomolar range (0.0005-0.0089 nM vs 0.77 nM for linagliptin). nih.gov Another study on 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives found a compound with a 6-bromo substitution on the quinazoline ring and a chloro-substituted phenyl moiety to have promising inhibitory activity (IC₅₀ = 9.25 ± 0.57 µM). nih.gov This highlights the significance of substitution at the C6 position for DPP-4 inhibitory activity. nih.gov

| Compound Series | Key Structural Feature | IC₅₀ Range |

| Spiro cyclohexane-1,2'-quinazoline derivatives | Hybridized with heterocyclic rings | 0.0005 - 0.0089 nM |

| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives | 6-bromo quinazoline with 4-chlorophenyl substitution | 9.25 ± 0.57 µM |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Morpholino-methyl substitution at C-2 | 1.4621 - 6.7805 µM |

Myeloperoxidase (MPO) Inhibitory Activity

Myeloperoxidase (MPO) is an enzyme implicated in inflammatory processes, making it a target for therapeutic intervention in various diseases. nih.gov Scientific investigations have recently identified thioxo-dihydroquinazolin-one derivatives as a novel class of MPO inhibitors. nih.gov

A study that synthesized and characterized over 50 quinazolin-4(1H)-one derivatives demonstrated that this class of compounds can inhibit MPO with IC₅₀ values as low as 100 nM. nih.gov The mechanism of these inhibitors was found to be partially reversible and competitive with respect to the Amplex Red substrate. nih.gov Notably, these compounds did not cause the accumulation of MPO Compound II, distinguishing their mechanism from other MPO inhibitors. nih.gov Structure-activity relationship studies indicated that compounds featuring a benzamide (B126) linker with specific substitutions, such as o-chloro and p-trifluoromethyl groups, showed excellent potency against purified MPO. nih.gov

| Compound ID | Key Structural Features | IC₅₀ for MPO Inhibition |

| 2b | Benzamide linker with specific substitutions | 100 - 200 nM |

| 2c | Benzamide linker with specific substitutions | 100 - 200 nM |

| 2e | Benzamide linker with specific substitutions | 100 - 200 nM |

| 2j | Sulfonamide linker | < 400 nM |

| 2k | Phenyl amine link, o-chloro and p-trifluoromethyl groups | < 400 nM |

Other Investigated Biological Activities in Pre-Clinical Research (excluding human data)

Beyond specific enzyme and receptor modulation, the quinazoline scaffold has been explored for a range of other biological effects in non-human, pre-clinical research settings.

Analgesic and Anti-inflammatory Mechanisms of Action

Quinazoline derivatives have been extensively investigated for their analgesic and anti-inflammatory properties. researchgate.netmdpi.com These studies, conducted in animal models, have identified several compounds with significant activity, sometimes exceeding that of reference drugs like Indomethacin. mdpi.comnih.gov

The anti-inflammatory effects of these compounds have been demonstrated in models such as carrageenan-induced paw edema and cotton pellet-induced granuloma. jneonatalsurg.com The mechanism is often suggested to involve the inhibition of cyclooxygenase (COX) enzymes, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comjneonatalsurg.com For instance, some 2,3,6-trisubstituted quinazolinones have been identified as potent anti-inflammatory agents and COX-II inhibitors. mdpi.com Structure-activity relationship studies have shown that features like a 6-bromo substitution can enhance anti-inflammatory potency. mdpi.com

The analgesic potential has been evaluated using tests like the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia). jneonatalsurg.com Certain novel quinazoline derivatives have shown a dose-dependent reduction in writhing and an increased latency in the hot plate test, indicating both peripheral and central analgesic activity. jneonatalsurg.com The diverse pharmacological responses of the quinazoline system continue to make it an attractive scaffold for the discovery of new analgesic and anti-inflammatory agents. mdpi.com

| Compound Class/Derivative | Pre-clinical Model | Observed Effect | Putative Mechanism |

| 2,4,6-Trisubstituted-quinazolines | Animal models of pain | Some compounds more potent than Indomethacin. | Not specified |

| Novel Quinazoline Derivative | Carrageenan-induced paw edema (rats) | Dose-dependent inhibition of edema. | Cyclooxygenase (COX) inhibition |

| Novel Quinazoline Derivative | Acetic acid-induced writhing (mice) | Significant reduction in writhing counts. | Peripheral analgesic action |

| Novel Quinazoline Derivative | Hot plate test (mice) | Increased latency period. | Central analgesic action |

| 6-Bromo-substituted-quinazolinone | Animal models of inflammation | Most potent derivative in its series. | Not specified |

Studies on Antioxidant and Antihyperlipidemic Pathways

Academic investigations have explored the potential of quinazoline-morpholine derivatives in modulating pathways related to oxidative stress and hyperlipidemia. While research on the specific compound this compound is not extensively detailed in the available literature, studies on related morpholine and quinazoline derivatives provide insights into their potential dual-action capabilities. These compounds are of interest for their potential to address the interconnected pathologies of oxidative stress and elevated lipid levels, which are contributing factors to conditions like atherosclerosis. nih.govnih.gov

Research into various quinazoline derivatives has highlighted their antioxidant potential. mdpi.com The mechanism often involves the scavenging of free radicals, which helps to mitigate cellular damage caused by reactive oxygen species (ROS). mdpi.comorientjchem.org Studies have utilized various assays to quantify this antioxidant activity, demonstrating that the quinazoline scaffold can be a key pharmacophore for developing agents that combat oxidative stress. mdpi.com

Similarly, derivatives containing the morpholine ring have been a focus of research for creating multifunctional agents against atherosclerosis. nih.govresearchgate.net These studies have reported on morpholine derivatives that not only exhibit significant antioxidant properties by protecting against lipid peroxidation but also suppress cholesterol biosynthesis. nih.govresearchgate.netuoa.gr

The antihyperlipidemic effects are often investigated through the inhibition of key enzymes in the cholesterol synthesis pathway, such as squalene (B77637) synthase (SQS). nih.govnih.govresearchgate.net By inhibiting SQS, these compounds can effectively lower the levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL). nih.govuoa.gr In vivo studies using animal models of hyperlipidemia have demonstrated the potential of these derivatives to significantly reduce these lipidemic parameters. nih.govuoa.gr

The dual functionality of these compounds—acting as both antioxidants and antihyperlipidemic agents—makes them promising candidates for further research. nih.govnih.gov The combination of these activities in a single molecular structure could offer a more efficient therapeutic approach to complex multifactorial diseases. nih.gov

Detailed Research Findings

Investigations into a series of aromatic morpholine derivatives have revealed compounds with potent dual activities. These derivatives were shown to inhibit squalene synthase (SQS) and protect hepatic microsomal membranes against lipid peroxidation. nih.gov

Table 1: In Vitro SQS Inhibition and Antioxidant Activity of Morpholine Derivatives

| Compound Activity | IC50 Values |

|---|---|

| SQS Inhibition | 0.7 - 5.5 µM |

| Lipid Peroxidation Inhibition | 73 - 200 µM |

Data sourced from studies on multifunctional aromatic morpholine derivatives. nih.gov

Further in vivo evaluation in animal models of acute experimental hyperlipidemia showed that these compounds could significantly reduce key lipidemic parameters. nih.govuoa.gr

Table 2: In Vivo Antihyperlipidemic Effects of Morpholine Derivatives

| Lipid Parameter | Reduction Percentage |

|---|---|

| Total Cholesterol (TC) | 15 - 80% |

| Triglycerides (TG) | 15 - 80% |

| Low-Density Lipoprotein (LDL) | 15 - 80% |

Results from an animal model of acute experimental hyperlipidemia. nih.govuoa.gr

Another study focused on optimizing the pharmacological profile of bifunctional morpholine derivatives also highlighted significant SQS inhibition and the ability to decrease lipid peroxidation. nih.gov The most promising compounds from this research demonstrated remarkable antihyperlipidemic and antioxidant effects in both in vitro and in vivo models. nih.gov

Table 3: SQS Inhibition by Optimized Bifunctional Morpholine Analogues

| Compound | SQS Inhibition IC50 (µM) |

|---|---|

| Compound 2 | 0.014 |

| Compound 3 | 0.16 |

| Compound 7 | 0.51 |

Data from a study on the rational design of SQS inhibitors with antioxidant properties. nih.gov

While these findings are for related derivatives and not this compound itself, they underscore the therapeutic potential of the quinazoline-morpholine scaffold in addressing oxidative stress and hyperlipidemia.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Systematic Analysis of Substituent Variation Impact on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different functional groups at various positions on a molecule affect its biological potency and selectivity. For quinazoline (B50416) derivatives, substitutions at the C2, C4, C6, and C7 positions have been extensively explored to optimize their activity, often as kinase inhibitors. nih.govnih.gov

The core structure consists of a quinazoline ring, a methyl group at the C2 position, and a morpholine (B109124) ring at the C4 position. The biological activity of this scaffold can be significantly modulated by introducing various substituents onto the quinazoline ring.

Substitutions at the C4 Position: The C4 position is critical for the activity of many quinazoline-based inhibitors. While the parent compound features a morpholine ring, variations at this position significantly influence potency. The morpholine ring itself is considered an important pharmacophore that can impart favorable pharmacokinetic properties. nih.gov Replacing the 4-anilino group, common in many EGFR inhibitors, with other substituents like thiosemicarbazide (B42300) has been explored to discover novel compounds with anticancer activities. nih.gov Studies on a series of 4-morpholinyl-quinazoline derivatives have been conducted to investigate their potential as anti-obesity agents by targeting the MCHR1 receptor. nih.gov

Substitutions at the C2 Position: The methyl group at the C2 position also offers a site for modification. Research has shown that incorporating different heterocyclic moieties at the C2 position of the quinazoline nucleus can alter the biological activity. researchgate.net For instance, adding an imidazole (B134444) or triazole moiety to an alkyl side chain at the C2-position has been shown to increase anti-inflammatory effects in certain derivatives. nih.gov

Substitutions at the C6 and C7 Positions: The benzene (B151609) portion of the quinazoline ring, particularly at positions 6 and 7, is a common site for substitution to enhance target binding. Small, electron-donating groups at these positions are often beneficial for inhibitory activity. nih.gov For example, the introduction of two morpholine alkoxy substituents at positions 6 and 7 of a quinazoline core resulted in potent antiproliferative activity. nih.gov Specifically, compounds with a three-carbon chain linker between the quinazoline core and the morpholine moiety were more potent than those with a two-carbon linker. nih.gov The presence of halogens or electron-rich groups at the C6 position can also promote anticancer and antimicrobial activities. nih.gov

The table below summarizes the impact of various substitutions on the biological activity of the broader quinazoline scaffold, which informs the potential for modifying 4-(2-Methylquinazolin-4-yl)morpholine.

| Position of Substitution | Type of Substituent | Impact on Biological Activity | Target/Activity | Reference |

| C4 | Morpholine | Imparts favorable pharmacokinetic properties | General | nih.govnih.gov |

| C4 | Decylamine Group | Beneficial to activity | Antimicrobial | nih.gov |

| C2 | Imidazole/Triazole on alkyl side chain | Increased activity | Anti-inflammatory | nih.gov |

| C6 & C7 | Small electron-donating groups | Beneficial to inhibitory activity | Kinase Inhibition | nih.gov |

| C6 & C7 | Dimorpholinoalkoxy groups | Potent antiproliferative activity | Anticancer | nih.gov |

| C6 | Iodo-group | Detrimental to activity | Antimicrobial | nih.gov |

Conformational Analysis and Stereochemical Influences on Molecular Recognition Mechanisms

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies, which determines the most likely shape the molecule will adopt when interacting with a receptor.

For this compound, the key flexible element is the morpholine ring. Morpholine typically adopts a chair conformation. nih.gov However, the orientation of this ring relative to the planar quinazoline system is crucial for molecular recognition. The rotational freedom of substituents can significantly influence how a molecule fits into a binding pocket. nih.gov For instance, in related quinazolinone structures, the presence of bulky ortho substituents on aromatic rings attached to the core can stabilize a specific conformation by creating steric hindrance, thereby reducing rotation and locking the molecule into a bioactive shape. nih.gov

The interaction is also governed by the ability of the molecule to present its binding groups in the correct spatial orientation. Docking studies of 2,4-disubstituted quinazolines into the binding site of EGFR tyrosine kinase, for example, help in understanding the binding mode and comparing it to known inhibitors. ekb.eg Such analyses reveal that the precise geometry of the ligand within the active site dictates the strength of the interaction. Stereochemistry, the 3D arrangement of atoms, plays a vital role. In studies of related quinazoline antagonists, the specific stereoisomer (e.g., 1R,2S) was found to be essential for high-affinity binding and selectivity, a distinction clarified through molecular modeling. nih.gov

Identification of Key Pharmacophoric Features for Optimized Ligand-Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Ligand-based pharmacophore modeling identifies common chemical features among active molecules to predict the essential elements for biological activity. nih.govresearchgate.net

For the quinazoline class of compounds, several key pharmacophoric features have been identified through computational studies like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling. nih.govfrontiersin.org These models help define the essential properties for potent inhibition.

Key pharmacophoric features for many quinazoline-based inhibitors often include:

Aromatic Rings: The quinazoline core itself provides a critical aromatic system for hydrophobic and π-π stacking interactions within the target's binding site.

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein. nih.gov

Hydrogen Bond Donors: While the parent compound lacks a strong hydrogen bond donor, modifications often introduce groups like amines that can serve this role.

Hydrophobic Features: The methyl group at the C2 position and the aliphatic carbons of the morpholine ring contribute to hydrophobic interactions, which are vital for occupying nonpolar pockets in the receptor.

A typical pharmacophore model for a quinazoline-based inhibitor might consist of multiple hydrogen bond acceptors and aromatic rings arranged in a specific spatial orientation. For example, one validated model for quinazoline-based acetylcholinesterase inhibitors was designated AAAHR_1, representing three hydrogen bond acceptors, one aromatic ring, and one hydrophobic feature. nih.gov Such models are then used to screen databases for new, potentially potent molecules. nih.govfrontiersin.org The morpholine nucleus is often incorporated as a key pharmacophore in ligands designed for various therapeutic targets due to its favorable properties. nih.gov

Photophysical Properties and Optoelectronic Applications Research of Quinazoline Morpholine Chromophores

Luminescence and Fluorescence Studies of 2-Aryl-4-(morpholin-4-yl)quinazolines

The luminescence of 2-Aryl-4-(morpholin-4-yl)quinazolines is characterized by intramolecular charge transfer from the electron-donating morpholine (B109124) moiety to the electron-accepting quinazoline (B50416) ring system. This process is highly sensitive to the surrounding environment.

Studies on π-conjugated chromophores incorporating the 4-(morpholin-4-yl)quinazoline structure have been conducted to understand their pH- and solvent-dependent behavior. nih.gov For instance, the compound 2-(4′-N,N-diethylamino[1,1′-biphenyl]-4-yl)-4-(morpholin-4-yl)quinazoline exhibits emission maxima at 443 nm in toluene (B28343) and 554 nm in acetonitrile (B52724), demonstrating a significant solvatochromic shift. mdpi.comnih.gov This shift indicates a more polarized excited state in more polar solvents.

Derivatives where the 2-position is substituted with a thiophene (B33073) ring, such as 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives, also display interesting optical properties. researchgate.net Depending on the functionalization at the 5'-position of the thiophene ring, these compounds can emit blue or green light upon irradiation. researchgate.net Specifically, derivatives with 4-(diethylamino)phenyl and 4-(diphenylamino)phenyl groups tend to emit green light, while those with 4-(9H-carbazol-9-yl)phenyl, methoxyphenyl, or thienyl groups are characterized by blue light emission. researchgate.net

Influence of Structural Modifications on Photophysical Characteristics (Absorption, Emission Maxima, Quantum Yield)

Structural modifications to the 2-aryl substituent have a profound impact on the photophysical properties of 4-(morpholin-4-yl)quinazolines. The nature of the aryl group and the length of the π-conjugated linker between the donor and acceptor moieties can be tuned to control the absorption and emission characteristics. nih.gov

The introduction of different aryl groups at the 2-position and/or the 4-position influences the intensity of emission bands, Stokes shifts, and fluorescence quantum yields. mdpi.com For example, compared to their quinazolin-4-one and 4-cyanoquinazoline counterparts, 4-morpholinyl quinazolines are generally more emissive. mdpi.com The strong emission solvatochromism observed in these compounds, where large red shifts occur in the fluorescence emission maxima with increasing solvent polarity, suggests the formation of a highly polar, intramolecular charge-separated emitting state. researchgate.netnih.gov

The table below summarizes the photophysical data for a selected 2-Aryl-4-(morpholin-4-yl)quinazoline derivative in different solvents, illustrating the effect of solvent polarity on its emission.

| Compound | Solvent | Emission Maximum (λem, nm) |

|---|---|---|

| 2-(4′-N,N-diethylamino[1,1′-biphenyl]-4-yl)-4-(morpholin-4-yl)quinazoline | Toluene | 443 |

| Acetonitrile (MeCN) | 554 |

Acid-Responsive Photophysical Behavior Investigations

The presence of nitrogen atoms in the quinazoline ring makes these chromophores responsive to pH changes. Protonation of the heterocyclic ring can be easily and reversibly achieved, leading to dramatic color changes and alterations in luminescence. researchgate.netnih.gov

This acid-responsive behavior has been demonstrated in studies where the addition of an acid, such as trifluoroacetic acid (TFA), induces significant changes in both the absorption and emission spectra. nih.govresearchgate.net This phenomenon, known as acidochromism, opens up possibilities for developing these compounds as colorimetric and luminescent pH sensors. researchgate.netresearchgate.netnih.gov The protonation effectively alters the electron-accepting nature of the quinazoline core, thereby modulating the intramolecular charge transfer and, consequently, the observed photophysical properties. researchgate.net For some derivatives, this results in significant luminescence switching upon the introduction of acid. researchgate.net

Solid-State Emission Properties and Exploration of White Luminescence Generation

While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, some quinazoline derivatives exhibit strong emissions in powders, crystals, or films. rsc.org This is a crucial property for applications in devices like organic light-emitting diodes (OLEDs). For example, a triphenylamino derivative based on a quinazolin-4(3H)-one structure, a related compound, displays a high quantum yield of 40% in powder form. nih.govmdpi.com

A particularly noteworthy application of the acid-responsive properties of these chromophores is the generation of white light. nih.gov By carefully controlling the protonation of certain 4-(morpholin-4-yl)quinazoline derivatives, it is possible to generate white light emission. nih.gov This is typically achieved by creating a system where both the protonated (e.g., blue-emitting) and non-protonated (e.g., yellow-emitting) forms of the molecule exist and emit simultaneously. The combination of these emissions can be tailored to produce white light, highlighting the potential of these materials in solid-state lighting applications.

Advanced Analytical and Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.

For 4-(2-Methylquinazolin-4-yl)morpholine , the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the 2-methyl group, the morpholine (B109124) ring, and the quinazoline (B50416) core. The aromatic protons of the quinazoline ring would typically appear in the downfield region (δ 7.5-8.5 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. The methyl group attached to the C2 position of the quinazoline ring would produce a singlet peak in the upfield region (around δ 2.5-2.8 ppm). The protons of the morpholine ring are expected to show two distinct signals, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. Due to the influence of the electron-withdrawing quinazoline ring, the protons alpha to the nitrogen (N-CH₂) would appear further downfield (around δ 3.8-4.0 ppm) compared to those alpha to the oxygen (O-CH₂) (around δ 3.6-3.8 ppm). nih.govresearchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the quinazoline ring would resonate in the aromatic region (δ 115-165 ppm), with the quaternary carbons (such as C2, C4, C4a, and C8a) having distinct chemical shifts. The methyl carbon is expected in the upfield region (δ 20-25 ppm). The two chemically non-equivalent methylene carbons of the morpholine ring would be observed in the aliphatic region, with the carbon adjacent to nitrogen appearing around δ 48-52 ppm and the carbon adjacent to oxygen around δ 66-68 ppm. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| Quinazoline Aromatic (4H) | 7.5 - 8.5 | m |

| Morpholine N-CH ₂ (4H) | 3.8 - 4.0 | t |

| Morpholine O-CH ₂ (4H) | 3.6 - 3.8 | t |

| Quinazoline CH ₃ (3H) | 2.5 - 2.8 | s |

s = singlet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| Quinazoline C4 | ~163 |

| Quinazoline C2 | ~160 |

| Quinazoline C8a | ~150 |

| Quinazoline Aromatic CHs | 122 - 135 |

| Quinazoline C4a | ~118 |

| Morpholine O-C H₂ | 66 - 68 |

| Morpholine N-C H₂ | 48 - 52 |

| Quinazoline C H₃ | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For This compound (molecular formula: C₁₃H₁₅N₃O), the calculated molecular weight is approximately 229.28 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 230.29. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million, confirming the elemental composition.

Under fragmentation conditions, such as collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. A plausible pathway involves the cleavage of the C-N bond connecting the morpholine and quinazoline rings. This could lead to the formation of a stable 2-methylquinazolin-4-yl cation (m/z 144) and a neutral morpholine fragment. Another likely fragmentation is the retro-Diels-Alder reaction within the morpholine ring, leading to the loss of a C₂H₄O fragment. researchgate.netresearchgate.netraco.cat

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Proposed Structure | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | ~230.3 |

| [M-C₄H₈NO+H]⁺ | 2-Methylquinazoline | ~145.1 |

| [M-C₂H₄O+H]⁺ | Fragment from Morpholine Ring Cleavage | ~186.2 |

| [C₄H₁₀NO]⁺ | Protonated Morpholine | ~88.1 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

The IR spectrum of This compound is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations from the quinazoline ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and morpholine methylene groups would be observed in the 2850-3000 cm⁻¹ region. researchgate.net The stretching vibrations of the C=N and C=C bonds within the heterocyclic quinazoline system are expected in the 1500-1650 cm⁻¹ range. A strong and characteristic band for the C-O-C asymmetric stretching of the morpholine ether linkage should be prominent around 1115 cm⁻¹. researchgate.netchemicalbook.com The C-N bond stretching vibrations would appear in the 1200-1350 cm⁻¹ region. nih.gov

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Quinazoline | 3020 - 3100 |

| C-H Stretch (Aliphatic) | Morpholine CH₂, Methyl CH₃ | 2850 - 2980 |

| C=N / C=C Stretch | Quinazoline Ring | 1500 - 1650 |

| C-N Stretch | Aryl-N, Aliphatic-N | 1200 - 1350 |

| C-O-C Stretch | Morpholine Ether | ~1115 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state by determining the precise arrangement of atoms in a crystal lattice. While no public crystal structure for This compound is available, predictions about its solid-state conformation can be made based on related structures. researchgate.netnih.govresearchgate.net

It is anticipated that the quinazoline ring system would be essentially planar. The morpholine ring typically adopts a stable chair conformation. The relative orientation of these two rings would be a key structural feature, with the dihedral angle between the quinazoline plane and the mean plane of the morpholine ring being of particular interest. In the crystal lattice, intermolecular interactions such as π-π stacking between the planar quinazoline rings and C-H···N or C-H···O hydrogen bonds could be expected to play a significant role in stabilizing the crystal packing. nih.govmdpi.com

Table 5: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Key Conformation | Planar Quinazoline, Chair Morpholine |

| Dominant Intermolecular Forces | π-π Stacking, C-H···N/O interactions |

Note: This data is hypothetical and based on commonly observed parameters for similar organic molecules.

Electrochemical Investigations to Understand Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of a molecule, revealing its oxidation and reduction potentials. The electrochemical behavior of This compound would be influenced by both the electron-deficient quinazoline ring and the electron-rich morpholine moiety.

The quinazoline nucleus, being an aza-aromatic system, is susceptible to reduction. A CV experiment would likely show one or more irreversible reduction peaks corresponding to the acceptance of electrons into the π-system of the quinazoline ring. Conversely, the nitrogen atom of the morpholine ring, being an amine, is a potential site for oxidation. mdpi.com It is plausible that an irreversible oxidation wave could be observed at a positive potential, corresponding to the removal of an electron from the lone pair of the morpholine nitrogen. mdpi.comnih.gov These studies provide insight into the electronic structure of the molecule and its potential behavior in redox-active environments.

LC-MS (Liquid Chromatography-Mass Spectrometry) for Purity Assessment and Characterization

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is a cornerstone for assessing the purity of chemical compounds and identifying impurities.

To analyze This compound , a reverse-phase high-performance liquid chromatography (RP-HPLC) method would typically be developed. researchgate.net The compound would be separated from any starting materials, by-products, or degradation products on a C18 stationary phase using a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid additive (like formic acid) to ensure good peak shape and ionization. The eluent would be directed to a mass spectrometer, which would confirm the identity of the main peak by its mass-to-charge ratio (m/z 230.3 for [M+H]⁺). The purity of the sample would be determined by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram. This technique allows for the detection and potential identification of impurities even at very low levels. researchgate.net

Future Research Directions and Academic Prospects for 4 2 Methylquinazolin 4 Yl Morpholine

Design of Novel Quinazoline-Morpholine Hybrids with Enhanced Selectivity and Potency for Specific Academic Targets

A significant future direction lies in the rational design of novel hybrid molecules based on the quinazoline-morpholine scaffold. The concept of molecular hybridization, which integrates two or more pharmacophores into a single molecule, has proven to be an effective strategy in drug discovery for enhancing efficacy and affinity for biological targets. nih.gov The quinazoline (B50416) backbone is a well-established "privileged" structure in medicinal chemistry, known for a wide array of biological activities including anticancer and anti-inflammatory effects. nih.govmdpi.com Similarly, the morpholine (B109124) ring is a key component in many bioactive molecules, often improving pharmacokinetic profiles. researchgate.net

Future research will likely focus on creating hybrids that exhibit high potency and selectivity for specific academic targets, such as protein kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer. researchgate.net For instance, quinazoline derivatives have been successfully designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and ALK5. nih.govnih.govnih.gov By systematically modifying the quinazoline-morpholine core—for example, by introducing different substituents on the quinazoline ring or altering the linker between the two moieties—researchers can fine-tune the interaction of these hybrids with the target's binding site.

This approach allows for the development of compounds that are not only potent but also highly selective, minimizing off-target effects. For example, research on quinazolin-4(3H)-one-morpholine hybrids has identified compounds with high selectivity and potent inhibitory activity against lung cancer cell lines by targeting VEGFR1, VEGFR2, and EGFR. nih.gov

Table 1: Examples of Substituted Quinazoline Derivatives and Their Biological Targets

| Compound Type | Substitution | Target(s) | Observed Effect |

|---|---|---|---|

| Quinazolin-4(3H)-one-morpholine hybrid | Benzylideneamino | VEGFR1, VEGFR2, EGFR | Potent and selective inhibition of lung cancer cells. nih.gov |

| 4,6-di-substituted quinazoline | Various | U937 leukemia cells | Noteworthy decrease in cell viability. nih.gov |

| Morpholin-3-one (B89469) fused quinazoline | Various | EGFRwt, EGFRT790M/L858R | Promising inhibitory activity in the nanomolar range. nih.gov |

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Insights

While the quinazoline scaffold is known for its anticancer properties, its derivatives possess a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticonvulsant, and antimalarial effects. mdpi.comwisdomlib.orgmdpi.com A crucial area for future research is the exploration of previously undiscovered biological targets for 4-(2-Methylquinazolin-4-yl)morpholine and its analogues. This involves screening these compounds against a wider range of biological assays and cell lines to identify novel therapeutic applications.

Beyond identifying new targets, a deeper understanding of the underlying molecular mechanisms is essential. For instance, several quinazoline derivatives have been shown to induce cancer cell death (apoptosis) by activating specific cellular pathways. mdpi.comnih.gov Future studies could use advanced molecular and cellular biology techniques to elucidate the precise mechanisms by which quinazoline-morpholine hybrids exert their effects. This could involve investigating their impact on cell cycle progression, apoptosis pathways (such as the release of cytochrome c and activation of caspases), and the inhibition of key signaling molecules like NF-κB. nih.gov

Uncovering these mechanistic details will not only validate new biological targets but also provide a rational basis for optimizing the chemical structure to enhance desired biological activities and minimize potential side effects. The versatility of the quinazoline-morpholine scaffold suggests potential applications against a variety of diseases, warranting broad-spectrum screening and in-depth mechanistic studies. wisdomlib.org

Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design

The synergy between computational and experimental techniques is revolutionizing drug discovery and materials science. mdpi.com For the rational design of novel this compound derivatives, this integrated approach is paramount. Computational methods such as molecular docking and molecular dynamics (MD) simulations can predict how these compounds will interact with specific biological targets. nih.gov These in silico techniques allow researchers to screen large virtual libraries of compounds and prioritize those with the highest predicted binding affinity and stability for synthesis and experimental testing. researchgate.netnih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structures of target proteins to guide the design of more specific and effective molecules. mdpi.com By analyzing the co-crystal structures of quinazoline derivatives bound to their targets, researchers can identify key interactions and design modifications to improve potency and selectivity. nih.gov Furthermore, computational tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help in designing compounds with better drug-like characteristics from the early stages of development. nih.gov

The experimental validation of computational predictions is a critical component of this integrated workflow. mdpi.com Synthesizing the most promising candidates and evaluating their biological activity provides essential feedback to refine the computational models. This iterative cycle of design, simulation, synthesis, and testing accelerates the development of new compounds with optimized properties for specific academic or therapeutic purposes. mdpi.com

Table 2: Computational and Experimental Synergy in Compound Design

| Methodology | Application in Quinazoline-Morpholine Research | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities to protein targets (e.g., kinases). nih.gov | Identification of potent inhibitor candidates. |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes over time. nih.gov | Confirmation of stable binding interactions. |

| ADME Prediction | Evaluate physicochemical and drug-likeness parameters. nih.gov | Design of compounds with improved pharmacokinetic profiles. |

| Structure-Based Drug Design (SBDD) | Utilize target 3D structures for rational inhibitor design. nih.govmdpi.com | Creation of highly specific and potent molecules. |

| High-Throughput Screening (HTS) | Experimentally test large libraries of compounds for activity. mdpi.com | Discovery of novel hits and validation of computational models. |

Development of Advanced Materials with Tunable Photophysical Properties Based on Quinazoline-Morpholine Frameworks

Beyond biological applications, the quinazoline scaffold holds significant promise in materials science due to its intriguing photophysical properties. researchgate.net Quinazolines can form the basis of fluorescent molecules, and their optical characteristics can be tuned by chemical modifications. rsc.org The "donor-acceptor" design principle is a classic method for creating new fluorescent compounds, where different chemical groups are attached to a core structure to control its absorption and emission of light. rsc.org

The this compound framework is a promising candidate for developing advanced materials. The quinazoline ring can act as an electron-accepting unit, while the morpholine group or other substituents can be modified to act as electron donors. rsc.org This modularity allows for the rational design of materials with specific, tunable photophysical properties. For example, by altering the donor groups, it is possible to create a series of compounds whose fluorescent emissions span a wide range of the visible spectrum. rsc.org

Such tunable materials could have applications in various technologies, including the development of Organic Light-Emitting Diodes (OLEDs), chemical sensors, and biomedical imaging agents. researchgate.netrsc.org The sensitivity of some quinazoline derivatives' fluorescence to environmental factors like solvent polarity or pH also opens up possibilities for creating responsive materials and sensors. researchgate.net Future research in this area will involve the synthesis and characterization of new quinazoline-morpholine based materials to explore their full potential in optoelectronics and other advanced applications. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Methylquinazolin-4-yl)morpholine derivatives, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential steps:

- Step 1 : Substitution of urea on morpholine to form intermediates.

- Step 2 : Cyclization with substituted anthranilic acids to generate the quinazoline core.

- Step 3 : Chlorination using POCl₃ and dimethylamine to introduce reactive chloro groups.

- Step 4 : Substitution with anilines to yield final derivatives .

- Optimization : Reaction time, temperature, and stoichiometric ratios (e.g., excess POCl₃ for complete chlorination) are adjusted to improve yields (70–85%) and purity. Solvent selection (e.g., benzene for extraction) and acid/base workup minimize by-products .

Q. Which spectroscopic techniques confirm the structure of this compound derivatives?

- Key Techniques :

- FTIR : Peaks at 1708–1580 cm⁻¹ confirm C=N and C=C (quinazoline ring). Peaks at 1370–1080 cm⁻¹ indicate morpholine C-O-C vibrations. N-H deformation (1563–1612 cm⁻¹) confirms aniline substituents .

- NMR : Aromatic protons (6.8–8.5 ppm), morpholine protons (1.8–3.5 ppm), and substituent-specific signals (e.g., OCH₃ at 2–3 ppm) validate regiochemistry .

- Mass Spectrometry : Fragmentation patterns (e.g., M-1/M-2 peaks) confirm molecular stability and cleavage pathways .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of bioactive this compound analogs?

- Methodology :

- Data Collection : Pharmacological activity data (e.g., IC₅₀ values) for analogs are correlated with steric/electronic descriptors (e.g., logP, polar surface area).

- Model Building : Software like CoMFA/CoMSIA maps electrostatic/hydrophobic fields to activity trends. For example, bulky substituents at the quinazoline 4-position enhance receptor binding .

- Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets ensure predictive power .

Q. What strategies resolve regioselectivity challenges during functionalization of the quinazoline core?

- Approaches :

- Directed Metalation : Use of directing groups (e.g., -NH₂) to control substitution positions.

- Protecting Groups : Temporary protection of reactive sites (e.g., morpholine nitrogen) during halogenation.

- Computational Screening : DFT calculations predict reactivity of specific positions, minimizing trial-and-error synthesis .

Q. How should contradictory biological activity data across studies be analyzed?

- Resolution Strategies :

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time).

- Metabolic Stability Testing : Assess if differential metabolism (e.g., cytochrome P450 interactions) alters activity .

- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) to validate direct target binding versus off-target effects .

Q. Can microwave-assisted synthesis improve the efficiency of quinazoline-morpholine hybrid preparation?

- Advantages :

- Reduced Reaction Time : From 48 hours (conventional reflux) to 2–4 hours via microwave irradiation .

- Higher Yields : Enhanced energy transfer reduces side reactions (e.g., decomposition of heat-sensitive intermediates) .

- Green Chemistry : Lower solvent volumes align with sustainable practices .

Data Contradiction Analysis Example

Scenario : Conflicting reports on anticancer activity of a derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.